molecular formula C20H13N3O4 B2592215 3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde CAS No. 210825-10-8

3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde

Cat. No.: B2592215
CAS No.: 210825-10-8
M. Wt: 359.341
InChI Key: OJRAOZCCONZZOR-UHFFFAOYSA-N
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Description

3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde is a heterocyclic compound that features a unique combination of furan, pyrazole, and nitrophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

The synthesis of 3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring. The reaction conditions often involve the use of acetic acid as a solvent and anhydrous sodium acetate as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium hydroxide for hydrolysis, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .

Scientific Research Applications

3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The compound’s unique structure allows it to form non-covalent interactions with these targets, leading to various pharmacological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar compounds to 3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde include other furan and pyrazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance, nitrofurantoin and other nitrofuran derivatives are well-known for their antimicrobial properties . The uniqueness of this compound lies in its combination of furan, pyrazole, and nitrophenyl groups, which contribute to its diverse biological activities .

Properties

IUPAC Name

3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c24-13-15-12-22(16-4-2-1-3-5-16)21-20(15)19-11-10-18(27-19)14-6-8-17(9-7-14)23(25)26/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRAOZCCONZZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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